(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
Overview
Description
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE is a complex organic compound that features a unique combination of adamantyl, thiazolyl, bromophenoxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the adamantyl group: This step often involves the use of adamantyl halides or adamantyl carboxylic acids in the presence of a suitable catalyst.
Coupling of the bromophenoxy and methoxyphenyl groups: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the propenamide linkage: This step involves the condensation of the intermediate products with acrylamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Materials Science: Application in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to cross biological membranes, while the thiazole and phenoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
- **(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
Uniqueness
The presence of the bromophenoxy group in (E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The combination of adamantyl and thiazole groups also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BrN2O3S/c1-35-26-8-2-19(13-23(26)17-36-25-6-4-24(31)5-7-25)3-9-28(34)33-29-32-27(18-37-29)30-14-20-10-21(15-30)12-22(11-20)16-30/h2-9,13,18,20-22H,10-12,14-17H2,1H3,(H,32,33,34)/b9-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXARVDVFXJBTO-YCRREMRBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)COC6=CC=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)COC6=CC=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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